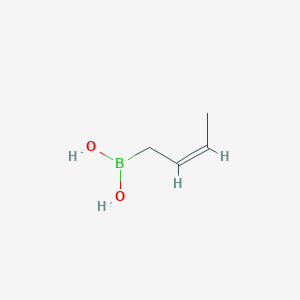
(Z)-But-2-en-1-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-But-2-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a butenyl chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-But-2-en-1-ylboronic acid typically involves the hydroboration of butadiene followed by oxidation. The hydroboration step introduces the boron atom into the molecule, and the subsequent oxidation converts the borane intermediate into the boronic acid. The reaction conditions often require a catalyst such as palladium and are carried out under an inert atmosphere to prevent oxidation of the boron compound .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. These methods often involve the use of specialized reactors and catalysts to ensure the efficient conversion of starting materials to the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions: (Z)-But-2-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid to the corresponding alcohol or aldehyde.
Reduction: Reduces the boronic acid to the corresponding alkane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium-catalyzed cross-coupling reactions with halides or triflates.
Major Products: The major products formed from these reactions include alcohols, aldehydes, alkanes, and various substituted alkenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (Z)-But-2-en-1-ylboronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of high-value products .
Mecanismo De Acción
The mechanism by which (Z)-But-2-en-1-ylboronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate. This interaction effectively inhibits the enzyme’s activity by preventing the substrate from binding and undergoing catalysis .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Compared to other boronic acids, (Z)-But-2-en-1-ylboronic acid is unique due to its (Z)-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This configuration can be particularly advantageous in asymmetric synthesis and in the design of stereoselective reactions .
Propiedades
Fórmula molecular |
C4H9BO2 |
|---|---|
Peso molecular |
99.93 g/mol |
Nombre IUPAC |
[(Z)-but-2-enyl]boronic acid |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3/b3-2- |
Clave InChI |
IXSKGWZJVNAIOD-IHWYPQMZSA-N |
SMILES isomérico |
B(C/C=C\C)(O)O |
SMILES canónico |
B(CC=CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


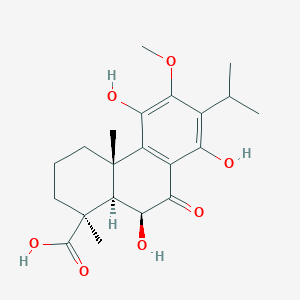
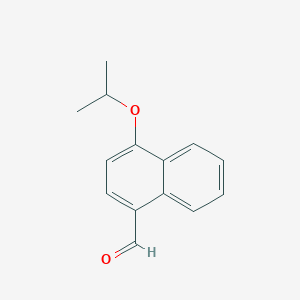
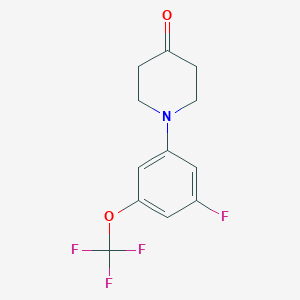
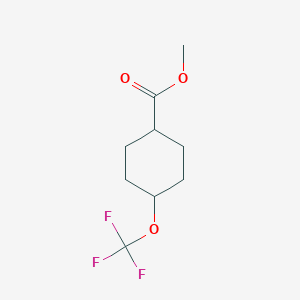
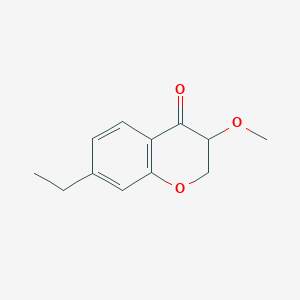
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
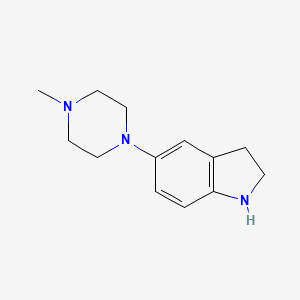
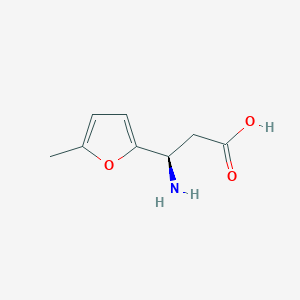
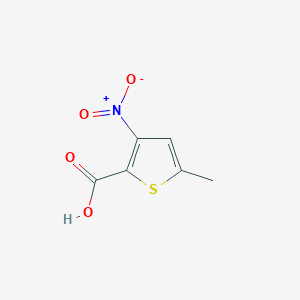
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
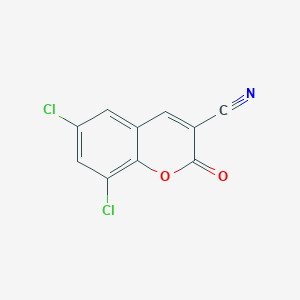

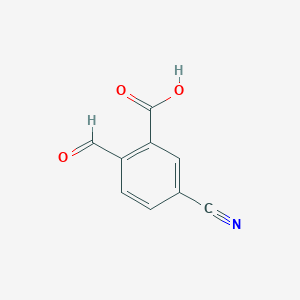
![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)
